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Compound of Interest

Compound Name: Faxeladol

Cat. No.: B1672304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of clinical data on Faxeladol, an opioid analgesic developed in

the 1970s but never marketed, this guide provides a comparative analysis based on its closest

structural and mechanistic analog, Tramadol. This document also evaluates key alternatives:

Tapentadol, a dual-action opioid, and two serotonin-norepinephrine reuptake inhibitors (SNRIs),

Venlafaxine and Duloxetine, which are also employed in pain management. The following

sections detail the mechanisms of action, comparative efficacy from clinical trials, and the

methodologies of these studies to aid in research and development.

Mechanism of Action Overview
Faxeladol, like Tramadol, is understood to exert its analgesic effects through a dual

mechanism: weak agonism of the μ-opioid receptor and inhibition of serotonin and

norepinephrine reuptake. This multimodal action targets both nociceptive and neuropathic pain

pathways. The alternatives discussed share some of these mechanisms.

Tramadol: A racemic mixture where the (+)-enantiomer and its metabolite are μ-opioid

receptor agonists and inhibit serotonin reuptake, while the (-)-enantiomer primarily inhibits

norepinephrine reuptake.

Tapentadol: Functions as a μ-opioid receptor agonist and a norepinephrine reuptake

inhibitor.
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Venlafaxine & Duloxetine: These are SNRIs that primarily modulate pain by inhibiting the

reuptake of serotonin and norepinephrine, enhancing descending inhibitory pain pathways.

Comparative Efficacy from Clinical Trials
The following tables summarize quantitative data from various clinical trials, offering a

comparative look at the efficacy of Tramadol and its alternatives in managing different pain

conditions.
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Drug
Pain

Condition
Dosage

Trial

Duration

Primary

Efficacy

Endpoint

Result vs.

Placebo/C

omparator

Adverse

Events

(Incidence

>10%)

Tramadol
Chronic

Pain

150-400

mg/day
3-15 weeks

Mean

difference

in

Numerical

Rating

Scale

(NRS)

-0.93

(statisticall

y

significant,

but below

the minimal

important

difference

of 1.0)[1]

Nausea,

dizziness,

constipatio

n,

somnolenc

e

Osteoarthri

tis

150-400

mg/day
4 weeks

Mean

Visual

Analogue

Scale

(VAS)

score

37.4 mm

vs 45.1

mm for

placebo

(P=0.0009)

[2]

N/A

Tapentadol

Osteoarthri

tis of the

Knee

100-250

mg twice

daily

12 weeks

Change

from

baseline in

average

pain

intensity

Statistically

significant

improveme

nt vs.

placebo

(P=0.0075)

Nausea,

vomiting,

pruritus,

constipatio

n,

somnolenc

e

Acute Low

Back Pain

50, 75, or

100 mg

every 4-6

hours

10 days

Sum of

Pain

Intensity

Differences

(SPID)

over 120

hours

Non-

inferior to

oxycodone

HCl IR (5,

10, or 15

mg)

N/A
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Venlafaxin

e

Neuropathi

c Pain

(Painful

Diabetic

Neuropath

y)

150-225

mg/day
6 weeks

≥50%

reduction

in pain

intensity

56% of

patients vs.

34% for

placebo

Somnolenc

e,

dizziness,

mild

gastrointes

tinal

problems

Painful

Peripheral

Diabetic

Neuropath

y

N/A 8 weeks

Reduction

in VAS,

Short-Form

McGill Pain

Questionna

ire, and

numerical

analog

scale

scores

Significant

difference

in severity

of pain vs.

control

group

(vitamins

B1 and B6)

(P<0.001)

Minimal

adverse

effects

reported

Duloxetine
Fibromyalg

ia

60-120

mg/day
12 weeks

≥30%

reduction

in Brief

Pain

Inventory

(BPI) 24-

hour

average

pain

severity

46.9% (60

mg) and

48.6% (120

mg) vs.

32.1% for

placebo

(P<0.001)

Nausea

Chronic

Musculosk

eletal Pain

60 mg/day 6 months Improveme

nt in BPI

Average

Pain Score

(APS) and

Patient

Global

Impression

s of

Significant

improveme

nt vs.

placebo at

3 and 6

months

Higher

discontinua

tion due to

adverse

events in

the 120

mg/day

group
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Improveme

nt (PGI-I)

Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.

Tramadol for Chronic Pain (Systematic Review)
Objective: To assess the benefits and harms of tramadol versus placebo in adults with

chronic pain.

Study Design: A systematic review of 19 randomized, placebo-controlled clinical trials.

Participant Population: 6,506 adults with any type of chronic pain.

Intervention: Tramadol at any dose, formulation, or duration compared to a placebo.

Outcome Measures: The primary outcome was pain level, with secondary outcomes

including adverse events, quality of life, dependence, abuse, and depressive symptoms.

Tapentadol for Osteoarthritis of the Knee (Phase III Trial)
Objective: To evaluate the efficacy and safety of tapentadol extended-release (ER) in

patients with moderate to severe chronic pain from osteoarthritis of the knee.

Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-arm trial.

Participant Population: Patients aged 40 years and older diagnosed with osteoarthritis of the

knee according to American College of Rheumatology (ACR) criteria, with a baseline pain

intensity of ≥5 on an 11-point numerical rating scale.

Intervention: Tapentadol ER (100-250 mg twice daily), oxycodone controlled-release (CR), or

placebo for 15 weeks (3-week titration and 12-week maintenance).

Outcome Measures: The primary outcome was the change from baseline in the average pain

intensity over the last week of the maintenance period.
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Venlafaxine for Painful Diabetic Neuropathy
Objective: To assess the efficacy of venlafaxine in reducing neuropathic pain.

Study Design: A randomized, double-blind, placebo-controlled study.

Participant Population: 244 adults with painful diabetic neuropathy experiencing at least

moderate pain for at least three months.

Intervention: Placebo, venlafaxine 75 mg, or venlafaxine 150-225 mg daily for six weeks.

Outcome Measures: Pain intensity and pain relief were measured using a 0 to 100 Visual

Analogue Scale (VAS).

Duloxetine for Fibromyalgia (Pooled Analysis)
Objective: To investigate the efficacy of duloxetine in treating pain and improving function in

patients with fibromyalgia.

Study Design: A pooled analysis of four placebo-controlled, double-blind, randomized trials.

Participant Population: Patients aged 18 years and older meeting the American College of

Rheumatology criteria for fibromyalgia with specified minimum pain severity scores.

Intervention: Duloxetine 60-120 mg/day or placebo for 12 weeks.

Outcome Measures: The primary pain assessment was the Brief Pain Inventory (BPI) 24-

hour average pain severity score.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the compared analgesics and a

typical clinical trial workflow.
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Dual-Action Analgesic Signaling Pathway
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Caption: Signaling pathways of dual-action analgesics.
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Randomized Controlled Trial Workflow
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Caption: A typical workflow for a randomized controlled clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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